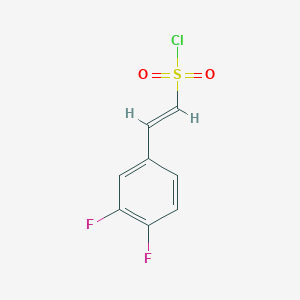

(E)-2-(3,4-difluorophenyl)ethene-1-sulfonyl chloride

Description

Properties

IUPAC Name |

(E)-2-(3,4-difluorophenyl)ethenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClF2O2S/c9-14(12,13)4-3-6-1-2-7(10)8(11)5-6/h1-5H/b4-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UELHFMOMIZBDTC-ONEGZZNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=CS(=O)(=O)Cl)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1/C=C/S(=O)(=O)Cl)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClF2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(3,4-difluorophenyl)ethene-1-sulfonyl chloride typically involves the reaction of 3,4-difluorophenyl ethene with sulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(E)-2-(3,4-difluorophenyl)ethene-1-sulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.

Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfides.

Addition Reactions: The ethene moiety can participate in addition reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and reducing agents (e.g., lithium aluminum hydride). The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield.

Major Products

The major products formed from these reactions include sulfonamides, sulfonates, sulfonic acids, and sulfides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Pharmaceutical Development

The compound serves as a crucial intermediate in the synthesis of various pharmaceutical agents. Its ability to introduce difluorophenyl moieties enhances the biological activity and pharmacokinetic properties of drug candidates. For example:

- Anticancer Agents : Research has shown that compounds containing difluorophenyl groups exhibit increased potency against certain cancer cell lines due to enhanced lipophilicity and metabolic stability .

- Antibiotics : Sulfonamide derivatives synthesized from this compound have demonstrated antimicrobial activity, making them valuable in antibiotic development .

Agrochemical Formulations

(E)-2-(3,4-difluorophenyl)ethene-1-sulfonyl chloride is also utilized in the formulation of agrochemicals. The incorporation of difluorophenyl groups into herbicides and pesticides can improve their efficacy and selectivity. Notable applications include:

- Herbicides : Compounds synthesized from this sulfonyl chloride have shown potential as selective herbicides with reduced environmental impact .

- Insecticides : The difluorophenyl moiety contributes to the insecticidal properties of several formulations, making them effective against a range of pests.

Material Science

In material science, the compound is explored for its potential in developing advanced materials with specific properties:

- Polymer Chemistry : It can be used to synthesize functionalized polymers that exhibit unique thermal and mechanical properties.

- Coatings : Sulfonamide derivatives have been investigated for use in coatings that require enhanced durability and chemical resistance .

Case Studies

| Application Area | Case Study Description | Findings |

|---|---|---|

| Pharmaceutical | Synthesis of a novel anticancer agent using (E)-2-(3,4-difluorophenyl)ethene-1-sulfonyl chloride as an intermediate. | Enhanced potency against breast cancer cell lines compared to existing treatments. |

| Agrochemical | Development of a selective herbicide based on difluorophenyl sulfonamide derivatives. | Demonstrated effective weed control with minimal impact on crops. |

| Material Science | Research on functionalized polymers incorporating the sulfonyl chloride compound. | Improved mechanical strength and thermal stability observed in tests. |

Mechanism of Action

The mechanism of action of (E)-2-(3,4-difluorophenyl)ethene-1-sulfonyl chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The pathways involved in its mechanism of action are often studied using biochemical assays and molecular modeling techniques.

Comparison with Similar Compounds

Structural and Electronic Differences

The substituents on the phenyl ring significantly influence electronic and steric properties:

- 3,4-Difluorophenyl : Fluorine atoms are strong electron-withdrawing groups (EWGs), enhancing the electrophilicity of the sulfonyl chloride moiety. The para- and meta-fluorine substitution likely increases resonance stabilization and acidifies the sulfonyl chloride group.

- 3-Chlorophenyl : Chlorine, also an EWG, is less electronegative than fluorine but introduces greater steric bulk. This may reduce coupling efficiency in certain reactions compared to fluorine-substituted analogs .

- 3-Methylphenyl : The methyl group is an electron-donating group (EDG), which decreases the sulfonyl chloride’s electrophilicity and may hinder nucleophilic attack .

Physical and Calculated Properties

Notes:

- The difluoro compound’s LogD is expected to be lower than the methyl analog due to increased polarity from fluorine substituents.

- The chloro derivative’s higher molecular weight reflects chlorine’s atomic mass compared to fluorine.

Biological Activity

(E)-2-(3,4-difluorophenyl)ethene-1-sulfonyl chloride is a sulfonyl chloride compound that has garnered attention for its potential biological activities. This article explores its mechanisms of action, interactions with biological systems, and applications in medicinal chemistry.

The compound possesses a sulfonyl chloride functional group, which is known for its electrophilic nature. This property allows it to engage in nucleophilic substitution reactions with various biological molecules, particularly proteins and enzymes. The mechanism of action primarily involves the formation of covalent bonds with nucleophilic residues in proteins, leading to the inhibition or modulation of their activity.

Key Mechanisms:

- Covalent Bond Formation : The sulfonyl chloride group can react with amino acids containing nucleophilic side chains (e.g., cysteine, serine) in proteins.

- Enzyme Inhibition : By modifying enzyme active sites, this compound can inhibit enzymatic activity, which is crucial for various metabolic pathways.

- Binding Affinity : The presence of fluorine atoms enhances the compound's binding affinity and selectivity for specific molecular targets .

1. Pharmacological Potential

Research indicates that (E)-2-(3,4-difluorophenyl)ethene-1-sulfonyl chloride may serve as a pharmacophore in drug development. Its ability to interact with specific enzymes makes it a candidate for creating inhibitors targeting various diseases, including cancer and inflammatory conditions .

2. Anti-inflammatory Activity

Sulfonyl chlorides are often investigated for their anti-inflammatory properties. Compounds similar to (E)-2-(3,4-difluorophenyl)ethene-1-sulfonyl chloride have shown significant inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. For instance:

- Inhibition Rates : Compounds exhibiting COX-1 and COX-2 inhibitory activities have demonstrated effective anti-inflammatory responses in preclinical studies .

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index |

|---|---|---|---|

| Compound A | 5.40 | 0.01 | 344.56 |

| Compound B | 0.62 | - | - |

Case Studies and Research Findings

Research has highlighted several case studies where similar compounds have been synthesized and evaluated for biological activity:

- Study on COX Inhibition : A series of compounds structurally related to (E)-2-(3,4-difluorophenyl)ethene-1-sulfonyl chloride were tested for their ability to inhibit COX enzymes. Results indicated that certain derivatives exhibited potent anti-inflammatory effects comparable to established NSAIDs like diclofenac .

- Synthesis and Evaluation : In a study involving the synthesis of various sulfonamide derivatives from sulfonyl chlorides, researchers found that modifications to the phenyl ring significantly impacted biological activity, suggesting that further exploration of (E)-2-(3,4-difluorophenyl)ethene-1-sulfonyl chloride could yield promising therapeutic agents .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for (E)-2-(3,4-difluorophenyl)ethene-1-sulfonyl chloride, and how can reaction efficiency be optimized?

- Answer : The compound can be synthesized via palladium-catalyzed C–H alkenylation using (3,4-difluorophenyl) precursors. For example, (E)-2-(3,4-difluorophenyl)ethene-1-sulfonyl fluoride derivatives are synthesized via Pd catalysis in hexafluoroisopropanol (HFIP), yielding 30% of the β-olefinated product after purification by preparative thin-layer chromatography (hexane/EtOAc) . Pre-synthesized precursors like 2-chloro-1-(3,4-difluorophenyl)ethanone (99% yield via 1,2-difluorobenzene and chloroacetyl chloride) can be adapted for sulfonyl chloride synthesis . Optimize efficiency by adjusting solvent polarity, catalyst loading, and reaction time.

Q. How can researchers characterize the structure and purity of (E)-2-(3,4-difluorophenyl)ethene-1-sulfonyl chloride using spectroscopic methods?

- Answer : Key techniques include:

- ¹H/¹³C NMR : Analyze olefinic proton coupling (e.g., J = 15.6 Hz for trans-configuration) and fluorine-induced splitting in aromatic protons .

- ¹⁹F NMR : Detect fluorinated substituents (e.g., δ -129 to -135 ppm for aromatic fluorines) .

- HRMS : Confirm molecular ion peaks (e.g., m/z ≈ 221.9962 for sulfonyl fluoride analogs) .

- Melting Point : Compare observed values (e.g., 70–72°C for sulfonyl fluoride derivatives) with literature .

Q. What are the stability considerations for handling (E)-2-(3,4-difluorophenyl)ethene-1-sulfonyl chloride under laboratory conditions?

- Answer : Sulfonyl chlorides are moisture-sensitive and prone to hydrolysis. Store under inert gas (N₂/Ar) at low temperatures (2–8°C). Use anhydrous solvents (e.g., dichloromethane, THF) during reactions. Monitor decomposition via TLC or NMR for sulfonic acid byproducts .

Advanced Research Questions

Q. What strategies can be employed to address low regioselectivity in the synthesis of (E)-2-(3,4-difluorophenyl)ethene-1-sulfonyl derivatives?

- Answer : Regioselectivity challenges arise from competing α/β-olefination. Use HFIP as a solvent to enhance β-selectivity (α/β ratio = 1:2) . Computational modeling (e.g., DFT) can predict transition-state energies for substituent effects. Introduce directing groups (e.g., sulfonyl fluoride) to steer C–H activation .

Q. How do computational methods like DFT aid in understanding the electronic effects of fluorine substituents on the reactivity of this compound?

- Answer : Ab initio effective core potentials (ECPs) model fluorine’s electronegativity and resonance effects. For example, ECPs for third-row atoms (K–Au) incorporate relativistic effects, enabling accurate predictions of bond dissociation energies and charge distribution in fluorinated aromatic systems . These models guide synthetic modifications to enhance electrophilicity at the sulfonyl chloride group.

Q. How can contradictory data on reaction yields in multi-step syntheses be analyzed and resolved?

- Answer : Discrepancies often stem from precursor purity or solvent effects. For example, 2-chloro-1-(3,4-difluorophenyl)ethanone achieves 99% yield , but subsequent sulfonylation may drop to 30% due to steric hindrance . Use LC-MS to identify intermediates and optimize quenching conditions. Compare in situ IR spectroscopy data to track reaction progress.

Q. What are the decomposition pathways of (E)-2-(3,4-difluorophenyl)ethene-1-sulfonyl chloride under acidic or basic conditions?

- Answer : Hydrolysis generates (E)-2-(3,4-difluorophenyl)ethene-1-sulfonic acid, detectable via ¹H NMR (disappearance of SO₂Cl peak at δ 7.7–7.9 ppm) . Under basic conditions, nucleophilic attack at sulfur forms sulfonamides or sulfonate esters. Kinetic studies (e.g., variable-temperature NMR) quantify activation barriers for decomposition .

Methodological Notes

- Spectral Data Interpretation : Fluorine atoms induce complex splitting in NMR; use high-field instruments (≥400 MHz) and reference coupling constants from analogous compounds .

- Synthetic Optimization : Screen solvents (e.g., HFIP vs. DMF) to balance reactivity and regioselectivity.

- Computational Validation : Validate DFT models with experimental HRMS and X-ray crystallography (if available) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.